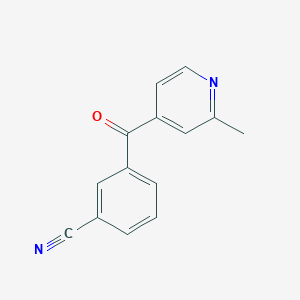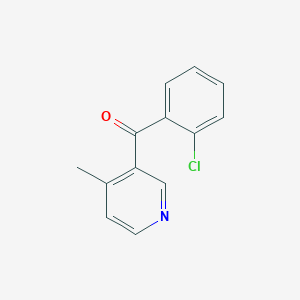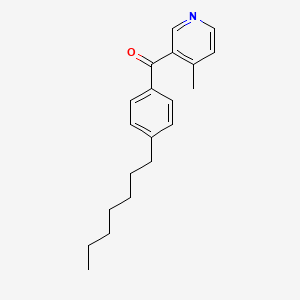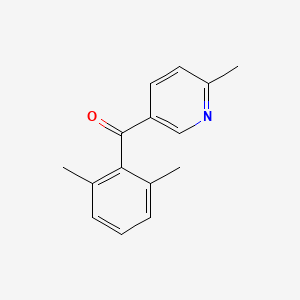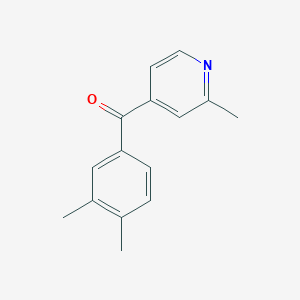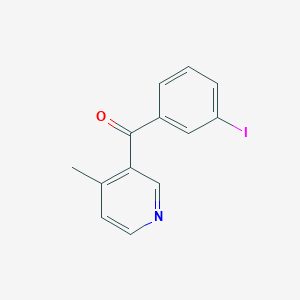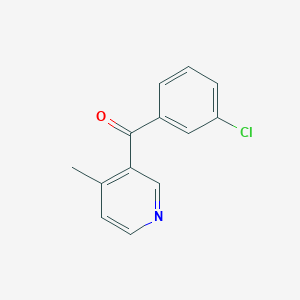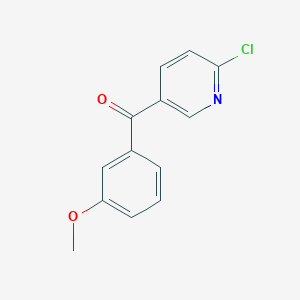
2-Chloro-5-(3-methoxybenzoyl)pyridine
説明
“2-Chloro-5-(3-methoxybenzoyl)pyridine” is a chemical compound with the molecular formula C13H10ClNO2 . It has a molecular weight of 247.68 . The IUPAC name for this compound is (6-chloro-3-pyridinyl)(2-methoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(3-methoxybenzoyl)pyridine” consists of a pyridine ring substituted with a chloro group at the 2nd position and a methoxybenzoyl group at the 5th position .
科学的研究の応用
Coordination Chemistry and Biological Activity
A comprehensive review by Boča et al. (2011) discusses the chemistry and properties of compounds structurally related to 2-Chloro-5-(3-methoxybenzoyl)pyridine, focusing on their coordination chemistry and biological activities. The study emphasizes the importance of such compounds in forming complex compounds with interesting properties like magnetic and electrochemical activities, suggesting potential applications in materials science and biochemistry (Boča, Jameson, & Linert, 2011).
Environmental and Health Implications
Research on compounds like benzophenone-3, which shares a phenolic structure similar to the methoxybenzoyl group in 2-Chloro-5-(3-methoxybenzoyl)pyridine, has raised questions about their impact on health and the environment. Ghazipura et al. (2017) conducted a systematic review of the reproductive toxicity of benzophenone-3 in humans and animals, pointing to the potential endocrine-disrupting effects of such compounds. This study highlights the need for understanding the environmental persistence and biological effects of similar chemical entities (Ghazipura, McGowan, Arslan, & Hossain, 2017).
Novel Synthesis and Pharmaceutical Impurities
Saini et al. (2019) reviewed novel synthesis methods for omeprazole and its pharmaceutical impurities, highlighting the relevance of pyridine derivatives in pharmaceutical chemistry. The study underscores the importance of understanding the synthesis and impurities of drugs, which can directly impact their efficacy and safety. This underscores the potential for 2-Chloro-5-(3-methoxybenzoyl)pyridine and related compounds in drug development and quality control processes (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Spectroscopic Studies and Metal-Ligand Interactions
Lewandowski et al. (2005) reviewed the influence of metals on the electronic system of biologically important ligands, including pyridine carboxylic acids. Such studies are crucial for understanding the interaction between pyridine derivatives and metals, which is fundamental in the development of coordination compounds with potential applications in catalysis, material science, and medicine (Lewandowski, Kalinowska, & Lewandowska, 2005).
特性
IUPAC Name |
(6-chloropyridin-3-yl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-17-11-4-2-3-9(7-11)13(16)10-5-6-12(14)15-8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYETXPWIRVWULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methoxybenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






